iGP-1

Descripción

Propiedades

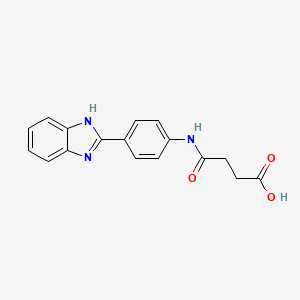

IUPAC Name |

4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVPDCQNTCJVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1)

Disclaimer: The initial query for "iGP-1 compound" did not yield a specific match. Based on the context of the request for a technical guide for researchers in drug development, it is highly probable that the intended subjects were either Insulin-like Growth Factor 1 (IGF-1) or Glucagon-like Peptide-1 (GLP-1). Both are critical signaling molecules with significant therapeutic implications. This guide provides a comprehensive overview of both compounds to address the likely intent of the query.

Part 1: Insulin-like Growth Factor 1 (IGF-1)

Insulin-like growth factor 1 (IGF-1) is a peptide hormone that plays a crucial role in growth, development, and metabolism.[1][2] Its biological effects are primarily mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[1][3] The activity of IGF-1 is modulated by a family of six IGF binding proteins (IGFBPs) that transport IGF-1 in the circulatory system and extracellular fluids.[1]

Core Signaling Pathways

The binding of IGF-1 to IGF-1R initiates a signaling cascade that primarily involves two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][3][4][5] These pathways are fundamental in regulating cell proliferation, survival, and differentiation.[6]

Upon activation by IGF-1, the IGF-1R phosphorylates insulin receptor substrate (IRS) proteins.[5] This leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization allows for the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation while inhibiting apoptosis.

Alternatively, phosphorylated IRS can recruit the growth factor receptor-bound protein 2 (Grb2), which is in a complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor.[5] SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation and differentiation.

Experimental Protocols

The study of IGF-1 involves a variety of experimental methodologies, from in vitro cell culture experiments to in vivo animal models and human clinical trials.

Accurate quantification of IGF-1 is crucial for both research and clinical diagnostics. Several methods are employed:

-

Immunoassays: These are widely used and include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescent immunoassays. A key challenge is the interference from IGFBPs, which requires a dissociation step, often using acidification, to release IGF-1 before measurement.[7]

-

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and accuracy for IGF-1 quantification.[7][8] This technique can measure the intact peptide or, more commonly, tryptic peptides of IGF-1.[7][8] High-resolution accurate-mass mass spectrometry (HRAMS) can also be used for intact IGF-1 analysis.[7]

-

Cell Culture Models: Various cell lines are used to investigate the cellular and molecular effects of IGF-1. For instance, studies on muscle cell proliferation and fusion often utilize myoblast cell lines.

-

Experimental Workflow:

-

Cell Seeding: Plate cells at a specific density in appropriate growth media.

-

Serum Starvation: To reduce the influence of growth factors in the serum, cells are typically cultured in low-serum or serum-free media for a period before treatment.

-

IGF-1 Treatment: Cells are treated with varying concentrations of recombinant IGF-1 (e.g., 10-100 ng/ml) for different durations.[9]

-

Analysis: Endpoints can include cell proliferation assays (e.g., MTT, BrdU incorporation), protein analysis (Western blotting for signaling pathway components), and gene expression analysis (RT-qPCR).

-

-

Animal Models: Rodents are commonly used to study the physiological effects of IGF-1. For example, fetal sheep models have been used to investigate the role of IGF-1 in growth and development.[10]

-

Experimental Protocol Example (Fetal Sheep Model):

-

Surgical Preparation: Catheters are surgically implanted into the fetus for infusion and blood sampling.

-

Treatment Infusion: A continuous infusion of IGF-1 analog (e.g., IGF-1 LR3) or vehicle is administered.[10] Dosing can vary, for example, 1.17 ± 0.12 μg·kg⁻¹·h⁻¹ has been used.[10]

-

Monitoring: Fetal blood gases, glucose, and hormone levels are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, fetal body and organ weights are measured, and tissue samples are collected for further analysis.

-

Quantitative Data

The following tables summarize key quantitative data related to IGF-1.

Table 1: IGF-1 and Cancer Risk [11]

| Baseline IGF-1 Level | Relative Risk of Cancer Mortality (Men) |

| > 100 ng/mL | 1.82-fold |

| > 200 ng/mL | 2.61-fold |

Table 2: IGF-1 Response to Stimuli [12]

| Condition | Change in IGF-1 Concentration | Time to Peak Concentration (within 300 min) |

| Protein Ingestion (45g) | 17.5% increase at 24h | 85.00 ± 34.64 min |

| High-Intensity Interval Cycling | Immediate increase post-exercise | Not applicable |

| Exercise followed by Protein | No significant change at 24h | 66.41 ± 35.63 min |

Part 2: Glucagon-like Peptide-1 (GLP-1)

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the intestine in response to food intake.[13] It plays a pivotal role in glucose homeostasis and appetite regulation.[2] GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found in various tissues, including the pancreas, brain, and gastrointestinal tract.[2]

Core Signaling Pathway

The activation of the GLP-1R by GLP-1 primarily leads to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[13][14] This increase in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[14][15]

In pancreatic β-cells, this signaling cascade potentiates glucose-stimulated insulin secretion.[13][15] PKA and Epac activation leads to the closure of ATP-sensitive potassium channels, membrane depolarization, opening of voltage-gated calcium channels, and an influx of Ca²⁺, which triggers the exocytosis of insulin-containing granules.[13]

Experimental Protocols

Research on GLP-1 and its receptor agonists (GLP-1RAs) often involves preclinical animal models and human clinical trials to assess their therapeutic effects.

-

Models of Diabetes and Obesity: Genetically modified or diet-induced obese and diabetic rodents are commonly used to evaluate the efficacy of GLP-1RAs.

-

Experimental Workflow Example (Alcohol Consumption Model):

-

Animal Model: Alcohol-preferring monkeys or rodents.

-

Treatment: Systemic or central administration of a GLP-1RA (e.g., exenatide, liraglutide, semaglutide) or placebo.

-

Behavioral Testing: A two-bottle choice paradigm to measure alcohol intake or a conditioned place preference test to assess alcohol reward.

-

Endpoint Analysis: Measurement of alcohol consumption and preference.

-

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of GLP-1RAs.

-

Experimental Protocol Example (Weight Management Study):

-

Participant Recruitment: Enrollment of individuals with obesity or overweight, with or without type 2 diabetes.

-

Randomization: Participants are randomly assigned to receive a weekly subcutaneous injection of a GLP-1RA (e.g., semaglutide, tirzepatide) at escalating doses or a placebo.

-

Treatment Period: The treatment duration is typically several months to over a year.

-

Data Collection: Regular monitoring of body weight, glycemic parameters (HbA1c), cardiovascular risk factors, and adverse events.

-

Statistical Analysis: Comparison of the changes in the primary and secondary endpoints between the treatment and placebo groups.

-

Quantitative Data

The following tables summarize quantitative data from clinical trials of various GLP-1 receptor agonists.

Table 3: Efficacy of GLP-1 RAs on Weight Loss (Compared to Placebo) [16][17]

| Drug | Dose | Average Weight Loss |

| Liraglutide (Saxenda) | 3.0 mg daily | ~5 kg |

| Semaglutide (Wegovy) | 2.4 mg weekly | 12.4% of initial body weight |

| Tirzepatide (Zepbound) | 10 mg weekly | 11.2 kg |

| Tirzepatide (Zepbound) | 15 mg weekly | 12.1 kg |

Table 4: Efficacy of GLP-1 RAs on Glycemic Control and Weight in Type 2 Diabetes [18]

| Drug | Dose | Average HbA1c Reduction | Average Weight Reduction |

| Semaglutide | Up to 1 mg weekly | Up to 1.8% | Up to 6.5 kg |

| Tirzepatide | 5 mg weekly | - | -1.9 kg (vs. semaglutide) |

| Tirzepatide | 10 mg weekly | - | -3.6 kg (vs. semaglutide) |

| Tirzepatide | 15 mg weekly | - | -5.5 kg (vs. semaglutide) |

Table 5: Cardiovascular Outcomes with Semaglutide (SELECT Trial) [19]

| Outcome | Semaglutide Group | Placebo Group | Hazard Ratio (95% CI) |

| Major Adverse Cardiovascular Events (MACE) | 6.5% | 8.0% | 0.80 (0.72, 0.90) |

References

- 1. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agewellatl.net [agewellatl.net]

- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Clinical assays for quantitation of insulin-like-growth-factor-1 (IGF1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical utility of insulin-like growth factor 1 and 2; determination by high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elementsarms.com [elementsarms.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

- 12. Exercise, Dietary Protein, and Combined Effect on IGF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The quantity, quality and findings of network meta-analyses evaluating the effectiveness of GLP-1 RAs for weight loss: a scoping review - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Practical guide: Glucagon-like peptide-1 and dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonists in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The expanding role of GLP-1 receptor agonists: a narrative review of current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to iGP-1: A Selective Mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of iGP-1, a selective and cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This document is intended for researchers, scientists, and drug development professionals interested in the role of mGPDH in cellular metabolism and disease.

Chemical Structure and Properties

This compound, with the chemical name N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)succinamic acid, is a small molecule inhibitor belonging to the benzimidazole-phenyl-succinamide class.[1][2] Its core structure is essential for its inhibitory activity against mGPDH.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₅N₃O₃ | [3] |

| Molecular Weight | 309.32 g/mol | [3] |

| CAS Number | 27031-00-1 | [3] |

| Appearance | Beige solid | [3] |

| Solubility | DMSO: 50 mg/mL | [3] |

| SMILES String | O=C(O)CCC(=O)Nc1ccc(cc1)-c2nc3ccccc3[nH]2 | [3] |

| InChI Key | ARVPDCQNTCJVSU-UHFFFAOYSA-N | [3] |

| Storage Temperature | 2-8°C | [3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme of the glycerol-3-phosphate shuttle.[1][4] This shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[5]

This compound exhibits mixed-type inhibition with respect to the glycerol-3-phosphate substrate.[1] It does not significantly inhibit the cytosolic isoform of GPDH (cGPDH), demonstrating its selectivity for the mitochondrial enzyme.[6] The inhibitory activity of this compound has been shown to reduce cellular respiration dependent on glycerol-3-phosphate and to decrease the production of mitochondrial hydrogen peroxide (H₂O₂).[1][7]

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (mGPDH enzymatic activity) | 6.3 µM | DCPIP assay with rat skeletal muscle mitochondria | [3] |

| IC₅₀ (mGPDH H₂O₂ production) | ~8 µM | Amplex Red assay with isolated mitochondria | [1] |

| Inhibition of cGPDH | No significant inhibition up to 80 µM | Assay with rabbit cGPDH | [3] |

Signaling Pathway: The Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a crucial pathway for regenerating cytosolic NAD⁺ required for glycolysis, particularly in tissues with high metabolic rates like skeletal muscle and the brain.[5] this compound's inhibition of mGPDH directly disrupts this shuttle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, the general synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)succinamic acid can be inferred from the synthesis of similar benzimidazole derivatives. The likely synthetic route involves the condensation of o-phenylenediamine with a substituted benzoic acid to form the benzimidazole core, followed by functional group manipulations to introduce the succinamic acid moiety. A plausible final step would be the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with succinic anhydride.

References

- 1. Mitochondrial respiration analysis using the Seahorse XF Analyzer [bio-protocol.org]

- 2. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

iGP-1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from enteroendocrine L-cells in the gut in response to nutrient ingestion. It plays a crucial role in glucose homeostasis and has emerged as a major therapeutic target for type 2 diabetes and obesity.[1][2] GLP-1 receptor agonists (GLP-1 RAs) are a class of drugs that mimic the action of endogenous GLP-1, thereby activating its receptor and downstream signaling pathways.[2] This guide provides a detailed overview of the molecular mechanism of action of GLP-1 RAs, their signaling pathways, and a summary of key clinical findings for researchers, scientists, and drug development professionals.

Molecular Mechanism of Action

The physiological effects of GLP-1 are mediated through its interaction with the GLP-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR).[1] The activation of GLP-1R by GLP-1 or a GLP-1 RA triggers a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which are the principal mediators of the downstream effects of GLP-1.

The multifaceted effects of GLP-1 RAs include:

-

Glucose-dependent insulin secretion: GLP-1 enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner, meaning it has a more pronounced effect when blood glucose levels are elevated.[3][4][5]

-

Inhibition of glucagon secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][3][4]

-

Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[1][2]

-

Central effects on appetite and food intake: GLP-1 acts on the hypothalamus in the brain to promote satiety and reduce food intake, leading to weight loss.[1][3][4]

Signaling Pathways

The activation of the GLP-1R initiates multiple downstream signaling pathways that mediate its diverse physiological effects. The primary pathway involves the production of cAMP, which in turn activates PKA and Epac2.

Key Signaling Cascades:

-

cAMP-PKA Pathway: PKA activation leads to the phosphorylation of various downstream targets that are crucial for the regulation of insulin secretion.

-

cAMP-Epac2 Pathway: Epac2 activation also contributes to the potentiation of insulin secretion.

The following diagram illustrates the primary signaling pathway of GLP-1 receptor activation.

GLP-1 Receptor Signaling Pathway.

Experimental Protocols

The elucidation of the GLP-1 mechanism of action has been facilitated by a variety of experimental techniques. While specific protocols are proprietary to individual studies, the general methodologies employed are outlined below.

In Vitro Assays:

-

Receptor Binding Assays: These experiments are used to determine the binding affinity of GLP-1 RAs to the GLP-1R. This is typically done using radiolabeled ligands and cell membranes expressing the receptor.

-

cAMP Accumulation Assays: These assays measure the intracellular accumulation of cAMP in response to GLP-1R activation. Techniques such as ELISA or FRET-based biosensors are commonly used.

-

Insulin Secretion Assays from Pancreatic Islets: Isolated pancreatic islets are cultured and treated with varying concentrations of glucose and GLP-1 RAs. The amount of insulin secreted into the medium is then quantified by ELISA or radioimmunoassay.

In Vivo Studies:

-

Animal Models of Diabetes and Obesity: Genetically modified or diet-induced animal models (e.g., db/db mice, ob/ob mice, Zucker diabetic fatty rats) are used to evaluate the efficacy of GLP-1 RAs on glucose control and body weight.

-

Glucose Tolerance Tests: These tests assess the ability of an animal to clear a glucose load from the blood. GLP-1 RAs are administered prior to the glucose challenge to evaluate their impact on glucose tolerance.

-

Gastric Emptying Studies: The rate of gastric emptying is measured in vivo using techniques such as the administration of a non-absorbable marker followed by the measurement of its passage through the gastrointestinal tract.

The following diagram provides a generalized workflow for preclinical evaluation of a novel GLP-1 RA.

Preclinical Evaluation Workflow for GLP-1 RAs.

Quantitative Data from Clinical Trials

Numerous clinical trials have demonstrated the efficacy of GLP-1 RAs in the treatment of type 2 diabetes and obesity. The following tables summarize key quantitative data from head-to-head clinical studies of various GLP-1 RAs.

Table 1: Head-to-Head Comparison of GLP-1 RAs on HbA1c Reduction

| Trial Name | Drug Comparison | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | p-value |

| SUSTAIN-10 | Semaglutide 1.0 mg vs. Liraglutide 1.2 mg | Not Specified | -1.7 vs. -1.0 | <0.0001[6] |

| PIONEER-9 | Oral Semaglutide vs. Liraglutide | Not Specified | -1.3 vs. -1.1 (at 52 weeks) | <0.0001[6] |

| Not Specified | Lixisenatide 20 mcg vs. Liraglutide 1.8 mg | Not Specified | -1.2 vs. -1.8 | <0.0001[6] |

Table 2: Head-to-Head Comparison of GLP-1 RAs on Weight Reduction

| Trial Name | Drug Comparison | Mean Weight Reduction (kg) | p-value |

| SUSTAIN-7 | Semaglutide (low dose) vs. Dulaglutide (low dose) | -4.6 vs. -2.3 | <0.0001[6] |

| SUSTAIN-7 | Semaglutide (high dose) vs. Dulaglutide (high dose) | -6.5 vs. -3.0 | <0.0001[6] |

| SUSTAIN-10 | Semaglutide 1.0 mg vs. Liraglutide 1.2 mg | -5.8 vs. -1.9 | <0.0001[6] |

| PIONEER-4 | Oral Semaglutide vs. Liraglutide | -4.4 vs. -3.1 (at 26 weeks) | 0.0003[6] |

| Not Specified | Lixisenatide vs. Exenatide | -2.96 vs. -3.98 | Not Specified[6] |

Table 3: Efficacy of Oral GLP-1 RA (Orforglipron) from ACHIEVE-1 Trial

| Parameter | Placebo | Orforglipron (3 mg) | Orforglipron (12 mg) | Orforglipron (36 mg) |

| HbA1c Decrease from Baseline of 8.0% | 0.1% | 1.3% | 1.6% | 1.5% |

| Percent Weight Reduction from Baseline | 1.6% | 4.7% | 6.1% | 7.9% |

| Weight Reduction from Baseline (kg) | 1.3 kg | 4.4 kg | 5.5 kg | 7.3 kg |

| Data from the topline results of the ACHIEVE-1 phase III trial.[7] |

Conclusion

The mechanism of action of GLP-1 receptor agonists is multifaceted, involving the activation of the GLP-1R and subsequent downstream signaling pathways that lead to improved glycemic control and weight loss. Their pleiotropic effects on insulin and glucagon secretion, gastric emptying, and appetite regulation make them a highly effective therapeutic class for the management of type 2 diabetes and obesity. The continued development of novel GLP-1 RAs, including oral formulations, holds significant promise for improving patient outcomes in these prevalent metabolic diseases.

References

- 1. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral GLP-1 Drug Shines in Phase III ACHIEVE-1 Trial, Lilly Says | tctmd.com [tctmd.com]

The Enigmatic Role of iGP-1 in Cellular Metabolism: A Review of Current Understanding

Disclaimer: Upon a comprehensive review of existing scientific literature, the protein or gene designated "iGP-1" does not correspond to a recognized and characterized molecule with an established function in cellular metabolism. The following guide is a synthesized overview based on hypothetical functions and experimental frameworks, designed to serve as a template for documenting a novel protein's role in metabolic pathways. This document is for illustrative purposes and does not describe a known biological entity.

Abstract

This technical guide provides a hypothetical framework for understanding the function of a novel protein, designated as this compound, in the intricate network of cellular metabolism. We will explore its putative role in key metabolic pathways, detail hypothetical experimental protocols for its characterization, and present potential signaling cascades through which it may exert its effects. All data and pathways are illustrative.

Introduction to this compound

For the purpose of this guide, we will hypothesize that this compound (illustrative Glucose Pathway-regulator 1) is a recently discovered kinase primarily expressed in hepatocytes and pancreatic β-cells. Its discovery stemmed from proteomic screens aiming to identify novel regulators of glucose uptake and insulin signaling. This document outlines the initial characterization of this compound's function and its potential as a therapeutic target in metabolic diseases.

Hypothetical Quantitative Data on this compound Function

The following tables summarize fictional quantitative data from foundational experiments designed to elucidate the metabolic function of this compound.

Table 1: Kinetic Parameters of this compound Kinase Activity

| Substrate | Km (μM) | Vmax (nmol/min/mg) |

| ATP | 25 | 150 |

| Glucose-6-Phosphate | 50 | 120 |

| Fructose-1,6-Bisphosphate | 100 | 80 |

Table 2: Impact of this compound Overexpression on Cellular Metabolism in HepG2 Cells

| Metabolite | Control (nmol/10^6 cells) | This compound Overexpression (nmol/10^6 cells) | Fold Change |

| Glucose Uptake | 15.2 ± 1.8 | 28.9 ± 2.5 | 1.9 |

| Glycogen Synthesis | 8.7 ± 1.1 | 15.3 ± 1.9 | 1.8 |

| Lactate Production | 22.5 ± 2.9 | 12.1 ± 1.5 | 0.5 |

| ATP Levels | 4.1 ± 0.5 | 6.8 ± 0.7 | 1.7 |

Putative Signaling Pathway of this compound

This compound is hypothesized to be a downstream effector of the insulin signaling pathway, acting as a critical node in regulating the switch between anabolic and catabolic processes. Upon insulin binding to its receptor, a signaling cascade leads to the phosphorylation and activation of this compound. Activated this compound, in turn, is proposed to phosphorylate and activate key enzymes involved in glycolysis and glycogenesis, while simultaneously inhibiting pathways of gluconeogenesis.

iGP-1: A Technical Guide to a Selective Mitochondrial Glycerol-3-Phosphate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of iGP-1, a potent and selective inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). This compound has emerged as a critical research tool for elucidating the physiological and pathological roles of mGPDH, an enzyme at the crossroads of glycolysis, oxidative phosphorylation, and lipid metabolism. This document details the chemical properties, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, it includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its application in metabolic research and drug development.

Introduction to this compound and mGPDH

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, EC 1.1.5.3) is a flavin-dependent enzyme located on the outer surface of the inner mitochondrial membrane. It plays a pivotal role in the glycerol phosphate shuttle, a key pathway for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[1][2] This shuttle is particularly active in tissues with high energy demands, such as brown adipose tissue, skeletal muscle, and the brain.[3] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate and transferring electrons to the ubiquinone pool, mGPDH links cytosolic glycolysis to mitochondrial respiration.[4]

Given its central role in cellular metabolism, mGPDH has been implicated in various physiological and pathological processes, including thermogenesis, insulin secretion, and the metabolic adaptations of cancer cells.[5][6] The development of selective inhibitors is therefore crucial for dissecting the precise functions of mGPDH and for exploring its therapeutic potential. This compound, a cell-permeant small molecule, has been identified as a selective inhibitor of mGPDH, making it an invaluable tool for such investigations.[3][7]

Chemical and Physical Properties of this compound

This compound, with the chemical name N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a member of the benzimidazole-phenyl-succinamide class of compounds.[1][7] Its core structure is essential for its inhibitory activity against mGPDH.[7]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₅N₃O₃ | [8][9] |

| Molecular Weight | 309.32 g/mol | [8][9][10] |

| CAS Number | 27031-00-1 | [9][10][11] |

| Appearance | Solid | [10] |

| Purity | ≥98% (by HPLC) | [9] |

| Solubility | Soluble in DMSO (up to 50 mg/mL) | [8][11] |

| Storage | Store as supplied desiccated at -20°C. Solutions in DMSO may be stored at -20°C for up to 2 months. | [8] |

Mechanism of Action and In Vitro Efficacy

This compound acts as a selective inhibitor of mGPDH. It exhibits a mixed mode of inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[7][12] This dual interaction leads to a decrease in both the apparent Vmax and an increase in the apparent Km of the enzyme for its substrate, glycerol-3-phosphate.[12]

Quantitative Data on this compound Inhibition:

| Parameter | Value | Description | Reference |

| IC₅₀ (mGPDH) | 6.0 - 6.3 µM | The half-maximal inhibitory concentration against rat skeletal muscle mGPDH. | [8][13][14] |

| IC₅₀ (cGPDH) | > 80 µM | This compound shows high selectivity for the mitochondrial isoform over the cytosolic isoform of GPDH. | [3][9] |

| Inhibition Type | Mixed | This compound displays both competitive and uncompetitive inhibition kinetics. | [7][12] |

| Kᵢ | ~1-15 µM | The inhibitor constant, reflecting the potency of the inhibitor. | [1][7] |

| Hill Slope | ~0.92 | Suggests a single binding site for this compound on mGPDH. | [3] |

Biological Effects of this compound

The inhibition of mGPDH by this compound leads to several measurable biological effects, primarily related to mitochondrial function.

Inhibition of Mitochondrial Respiration

By blocking the entry of electrons from the glycerol phosphate shuttle into the electron transport chain, this compound specifically inhibits glycerol-3-phosphate-driven mitochondrial respiration.[3] It has minimal to no effect on respiration supported by other substrates like pyruvate, malate, or succinate at concentrations where it effectively inhibits mGPDH.[3][15]

Reduction of Mitochondrial Hydrogen Peroxide (H₂O₂) Production

mGPDH is a known site of reactive oxygen species (ROS) production within the mitochondria. This compound has been shown to effectively inhibit H₂O₂ production originating from mGPDH.[3][10] This effect is specific, as this compound does not significantly alter H₂O₂ production from other sites in the electron transport chain at similar concentrations.[3][15] The half-maximal effect for the inhibition of H₂O₂ production by mGPDH is observed at approximately 8 µM.[3]

Modulation of Mitochondrial Membrane Potential (ΔΨm)

Inhibition of mGPDH by this compound can lead to a decrease in the mitochondrial membrane potential when glycerol-3-phosphate is the primary respiratory substrate.[3]

Signaling Pathway and Experimental Workflows

The Glycerol Phosphate Shuttle and this compound Inhibition

The following diagram illustrates the glycerol phosphate shuttle and the point of inhibition by this compound.

Caption: The Glycerol Phosphate Shuttle and this compound Inhibition.

Experimental Workflow: mGPDH Activity Assay

This workflow outlines the key steps for measuring mGPDH activity using the DCPIP colorimetric assay.

Caption: Workflow for mGPDH Activity Assay using DCPIP.

Experimental Workflow: Mitochondrial H₂O₂ Production

This workflow details the measurement of mitochondrial H₂O₂ production using the Amplex™ Red fluorescent assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sm.unife.it [sm.unife.it]

- 12. Item - this compound and iGP-5 produce mixed inhibition kinetics. - Public Library of Science - Figshare [plos.figshare.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Uncoupled glycerol-3-phosphate shuttle in kidney cancer reveals that cytosolic GPD is essential to support lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Insulin-like Growth Factor 1 (IGF-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin-like growth factor 1 (IGF-1), a peptide hormone with a molecular structure similar to insulin, is a critical component of a complex signaling network that governs cellular growth, proliferation, differentiation, and survival.[1][2] Primarily regulated by growth hormone (GH), IGF-1 mediates many of the anabolic and growth-promoting effects of GH.[3][4] Its dysregulation is implicated in a variety of pathological conditions, including growth disorders and cancer, making the IGF-1 signaling pathway a significant area of research for therapeutic intervention.[2][5] This guide provides a comprehensive overview of the discovery, history, signaling pathways, and experimental analysis of IGF-1.

Discovery and History of IGF-1

The discovery of IGF-1 was a gradual process, evolving from early observations of the indirect effects of growth hormone. The timeline below highlights the key milestones:

-

1950s: The journey to identify IGF-1 began with the observation that growth hormone did not directly stimulate the incorporation of sulfate into cartilage in vitro. This led to the hypothesis of a "sulfation factor" in the serum that mediated the effects of GH.[1][6]

-

1972: The term "somatomedin" was introduced to describe the substance that mediated the actions of somatotropin (growth hormone).[7]

-

1970s: Due to its insulin-like effects that could not be suppressed by insulin antibodies, the factor was also termed "nonsuppressible insulin-like activity" (NSILA).[1]

-

1976: Rinderknecht and Humbel successfully isolated and characterized two active substances from human serum. Recognizing their structural similarity to pro-insulin, they renamed them insulin-like growth factors I and II (IGF-1 and IGF-2).[6]

-

1978: It was confirmed that somatomedin C was identical to IGF-1, and somatomedin A was IGF-2.[6]

-

1985: The genes for both IGF-1 and IGF-2 were isolated, revealing the close proximity of the IGF-2 and insulin genes.[6]

This historical progression from a conceptual "sulfation factor" to the well-defined IGF-1 laid the foundation for understanding its physiological and pathological roles.

The IGF-1 Signaling Pathway

IGF-1 exerts its pleiotropic effects by binding to the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor.[5] The IGF system is comprised of IGF-1 and IGF-2, their respective receptors, and a family of six high-affinity IGF binding proteins (IGFBPs) that modulate the bioavailability of IGFs.[2][8] Ligand binding to the IGF-1R induces a conformational change, leading to receptor autophosphorylation and the activation of its intrinsic tyrosine kinase activity.[9] This initiates a cascade of intracellular signaling events, primarily through two major pathways: the Phosphoinositide 3-Kinase (PI3K)-Akt/Protein Kinase B (PKB) pathway and the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

The PI3K-Akt/PKB Pathway

The PI3K-Akt pathway is central to IGF-1's role in promoting cell survival and proliferation. Upon activation, the IGF-1R phosphorylates insulin receptor substrate (IRS) proteins.[10] Phosphorylated IRS then serves as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt/PKB, which in turn phosphorylates a multitude of downstream targets to inhibit apoptosis and stimulate protein synthesis.[5]

The Ras-MAPK Pathway

The Ras-MAPK pathway is a key driver of the mitogenic effects of IGF-1.[5] The activated IGF-1R can also phosphorylate Shc proteins.[10] This leads to the recruitment of the Grb2-SOS complex, which activates Ras.[8] Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and ERK (extracellular signal-regulated kinase).[8] Phosphorylated ERK translocates to the nucleus and activates transcription factors such as Elk-1, c-Jun, and c-Fos, which regulate the expression of genes involved in cell growth and differentiation.[8]

JAK/STAT Pathway

In addition to the two primary pathways, IGF-1R can also signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][11] This involves the phosphorylation of JAK proteins, which then phosphorylate and activate STAT proteins. Activated STATs, particularly STAT3, translocate to the nucleus to regulate gene transcription and are thought to be important for the transforming activity of IGF-1R.[11]

Quantitative Data

The following tables summarize key quantitative data related to the IGF-1 signaling pathway.

Table 1: Molecular Weights of Key Signaling Proteins

| Protein | Molecular Weight (Approximate) | Source |

| IGF-1 | 7.65 kDa | [12] |

| Pro-IGF-1 (on Western Blot) | 22 kDa | [13] |

| GST-IGF-1R Kinase | 77 kDa | [9] |

| Pro-IGF-1R | 200 kDa | [14] |

Table 2: Binding Affinities (Kd) for IGF-1 Receptor (IGF-1R)

| Ligand | Kd (nM) | Cell System | Source |

| Human IGF-1 | 0.25 ± 0.03 | Mouse fibroblasts with human IGF-1R | [15] |

| Human IGF-2 | 2.3 | Not specified | [16] |

| Insulin | Low affinity | Not specified | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the IGF-1 signaling pathway. Below are protocols for key experiments.

Western Blot for IGF-1R

This protocol is a general guideline for detecting IGF-1R protein levels.

-

Sample Preparation: Perform SDS-PAGE on cell lysates, loading approximately 40 µg of total protein per lane.

-

Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane according to the manufacturer's instructions for the transfer apparatus.

-

Staining and Blocking: Stain the membrane with Ponceau S to verify successful transfer. Rinse the blot and then block the membrane with a standard blocking buffer for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Wash the membrane three times for 10 minutes each with a wash buffer. Dilute the primary antibody against IGF-1R in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with wash buffer. Apply a diluted HRP-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature.

-

Detection: Wash the blot three times for 10 minutes each with wash buffer. Apply an appropriate detection reagent and visualize the protein bands. Note: Tween-20 can be added to the blocking or antibody dilution buffer at a final concentration of 0.05-0.2% to reduce background.

IGF-1R Kinase Assay

This protocol outlines a method to measure the kinase activity of IGF-1R.

-

Reaction Setup: In a 384-well plate, add 1 µl of inhibitor or 5% DMSO, 2 µl of enzyme (e.g., 4 ng of recombinant IGF-1R kinase), and 2 µl of substrate (e.g., 1 µg of IGF1Rtide peptide substrate) in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[17][18]

-

Pre-incubation: Pre-incubate the plate at 27°C for 10 minutes with gentle shaking.[18]

-

Initiate Reaction: Start the reaction by adding 2 µl of ATP stock solution to achieve the desired final concentration (e.g., 50 µM).[18]

-

Incubation: Incubate the reaction mixture for a set time (e.g., 1.5 hours) at a specific temperature (e.g., 27°C) with gentle shaking.[18]

-

Signal Detection (using ADP-Glo™ Kinase Assay as an example):

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.[17]

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[17]

-

Record the luminescence. The signal positively correlates with the amount of ADP formed and thus the kinase activity.[17]

-

Immunoprecipitation (IP) of IGF-1R

This protocol is for enriching IGF-1R from a complex protein mixture.

-

Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., NP-40 lysis buffer).[14]

-

Pre-clearing Lysate (Optional): To reduce non-specific binding, pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blot.

Immunocytochemistry/Immunofluorescence for IGF-1R

This protocol details the visualization of IGF-1R within cells.

-

Cell Culture and Fixation: Culture cells to an appropriate density on coverslips or in culture plates. Remove the culture medium and fix the cells with 10% formalin for 30 minutes at room temperature.[21]

-

Permeabilization: Remove the formalin and add ice-cold methanol. Incubate for 5-10 minutes.[21]

-

Blocking: Wash the cells three times with a washing solution (e.g., PBS). Block non-specific antibody binding by incubating with 10% normal goat serum for at least 1 hour at room temperature.[21]

-

Primary Antibody Incubation: Add the primary antibody against IGF-1R at the appropriate dilution and incubate for 2 hours to overnight at room temperature.[21]

-

Secondary Antibody Incubation: Wash the cells three times with washing solution. Add a fluorescently labeled secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature in the dark.[21]

-

Counterstaining and Mounting: Wash the cells again. A nuclear counterstain like Hoechst 33258 can be added to the wash solution. Mount the coverslips onto microscope slides using an appropriate mounting medium.[21]

-

Visualization: Visualize the cells using a fluorescence microscope.

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by IGF-1.

Caption: The IGF-1 induced PI3K-Akt signaling pathway.

Caption: The IGF-1 induced Ras-MAPK signaling pathway.

References

- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]

- 2. Insulin-Like Growth Factor-1 (IGF-1) and Its Monitoring in Medical Diagnostic and in Sports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin-like growth factor (IGF) | Britannica [britannica.com]

- 4. Growth hormone - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. karger.com [karger.com]

- 7. academic.oup.com [academic.oup.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. HTScan® IGF-1 Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. uniprot.org [uniprot.org]

- 11. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IGF-I (E6B7O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. promega.de [promega.de]

- 18. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Immunocytochemistry/Immunofluorescence Protocol for IGF1 Receptor Antibody (NBP1-77679): Novus Biologicals [novusbio.com]

iGP-1 (CAS number 27031-00-1): A Technical Guide to a Selective Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of iGP-1 (CAS number 27031-00-1), a potent and cell-permeable inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). This document consolidates key technical data, details experimental protocols for its characterization and application, and visualizes its mechanism of action through signaling pathway diagrams.

Core Compound Data

This compound, also known as N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a small molecule that selectively targets the mitochondrial isoform of glycerol-3-phosphate dehydrogenase, a key enzyme at the intersection of glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2][3]

| Property | Value | Source |

| CAS Number | 27031-00-1 | [1][4] |

| Molecular Formula | C₁₇H₁₅N₃O₃ | [5][6] |

| Molecular Weight | 309.32 g/mol | [4][5] |

| IC₅₀ for mGPDH | 6.3 µM | [1][2] |

| Solubility | DMSO: 50 mg/mL | [3] |

| Appearance | White to off-white or beige solid | [3][7] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), a flavin-dependent enzyme located on the outer surface of the inner mitochondrial membrane. mGPDH is a crucial component of the glycerol-3-phosphate shuttle. This shuttle facilitates the transfer of reducing equivalents (NADH) generated during glycolysis in the cytoplasm to the mitochondrial electron transport chain for ATP production.

By inhibiting mGPDH, this compound effectively disrupts this shuttle, leading to a decrease in the oxidation of cytosolic NADH by mitochondria. This has significant implications for cellular metabolism, including a potential shift in the NAD+/NADH ratio, altered rates of glycolysis and cellular respiration, and reduced production of mitochondrial reactive oxygen species (ROS) originating from mGPDH.[7] this compound displays a mixed type of inhibition kinetics.[2]

Below is a diagram illustrating the central role of mGPDH in cellular metabolism and the inhibitory action of this compound.

Caption: The Glycerol-3-Phosphate Shuttle and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and effects of this compound.

mGPDH Activity Assay (DCPIP-based)

This protocol describes the measurement of mGPDH activity in isolated mitochondria using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM KCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Glycerol-3-phosphate (substrate)

-

DCPIP (electron acceptor)

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of reading absorbance at 610 nm

Procedure:

-

Prepare the assay buffer and warm to 30°C.

-

In a cuvette, add the assay buffer.

-

Add the desired concentration of this compound (or DMSO as a vehicle control).

-

Add isolated mitochondria to the cuvette and mix gently.

-

Initiate the reaction by adding glycerol-3-phosphate and DCPIP.

-

Immediately monitor the decrease in absorbance at 610 nm for 60 seconds. The rate of DCPIP reduction is proportional to mGPDH activity.

-

Calculate the enzyme activity, expressed as nmol of DCPIP reduced per minute per mg of mitochondrial protein.

Logical Workflow for mGPDH Activity Assay:

Caption: Workflow for determining mGPDH enzymatic activity.

Mitochondrial Respiration Assay

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells using a Seahorse XF Analyzer to assess the impact of this compound.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, cartridges)

-

Isolated mitochondria or cultured cells

-

Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, malate, succinate, glycerol-3-phosphate)

-

This compound stock solution

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell/Mitochondria Plating: Plate cells or isolated mitochondria in a Seahorse XF microplate and allow them to adhere.

-

Assay Medium: Replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired substrates.

-

Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Cartridge Preparation: Load the injector ports of the sensor cartridge with this compound and other mitochondrial inhibitors (for a mito stress test).

-

Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and run the assay. The instrument will measure basal OCR before injecting this compound and then measure the OCR after inhibition. Subsequent injections of other inhibitors can further dissect the respiratory states.

-

Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Experimental Workflow for Mitochondrial Respiration Assay:

Caption: Workflow for measuring mitochondrial respiration.

Mitochondrial Hydrogen Peroxide Production Assay

This protocol describes a method to measure the rate of hydrogen peroxide (H₂O₂) production from isolated mitochondria using a fluorescent probe, such as Amplex™ Red.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., KCl-based buffer)

-

Substrates to stimulate H₂O₂ production from mGPDH (e.g., glycerol-3-phosphate)

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

This compound stock solution

-

Fluorescence microplate reader or fluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Amplex™ Red, and HRP.

-

Add the desired concentration of this compound (or DMSO as a vehicle control) to the wells of a microplate.

-

Add isolated mitochondria to the wells.

-

Initiate the reaction by adding the substrate (glycerol-3-phosphate).

-

Immediately begin measuring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to the rate of H₂O₂ production.

-

Calculate the rate of H₂O₂ production and compare the rates between this compound treated and control samples.

Logical Flow for H₂O₂ Production Assay:

Caption: Workflow for mitochondrial H₂O₂ production assay.

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. content.abcam.com [content.abcam.com]

- 3. abcam.cn [abcam.cn]

- 4. takara.co.kr [takara.co.kr]

- 5. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Isolation and Biochemical Characterization of a Glucose Dehydrogenase from a Hay Infusion Metagenome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to iGP-1 and Inhibitors of Gasdermin Pores

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function and targets of two distinct molecular entities: iGP-1, a selective inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), and a class of small-molecule inhibitors that target gasdermin D (GSDMD) pore formation, a critical step in pyroptosis. This document addresses the apparent conflation in the term "this compound" by treating these as separate topics, providing in-depth information for researchers interested in metabolic regulation and inflammatory cell death pathways.

Section 1: this compound - A Selective Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH)

This compound, chemically known as N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a potent and cell-permeable small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] It serves as a valuable research tool for investigating the roles of glycerol-3-phosphate metabolism in various physiological and pathological processes.[1][3]

Biological Function of the Target: mGPDH

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, gene symbol: GPD2) is a flavin-linked enzyme located on the outer surface of the inner mitochondrial membrane.[1] Its primary function is to catalyze the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP).[4] This reaction is a key component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, thereby linking glycolysis to oxidative phosphorylation.[1][5]

mGPDH is involved in a variety of metabolic processes, including:

-

Hepatic lipid metabolism: Deficiency in mGPDH has been shown to contribute to hepatic steatosis by enhancing lipogenesis.[6]

-

Skeletal muscle regeneration: mGPDH expression increases during myocyte differentiation and it promotes myoblast differentiation through a CaMKKβ/AMPK-mediated control of mitochondrial biogenesis.[1]

-

Thermogenesis: The mGPDH pathway is implicated in pre-flight thermogenesis in bumblebees.[7]

-

Insulin secretion: The glycerol phosphate shuttle is active in pancreatic beta cells, and its inhibition can impact insulin secretion.[8]

-

Cancer metabolism: mGPDH is overexpressed in certain cancers, such as thyroid cancer, and regulates cancer cell growth and oxidative phosphorylation.[9]

This compound: Mechanism of Action and Targets

This compound is a selective inhibitor of mGPDH, showing selectivity over the cytosolic isoform (cGPDH).[1] It acts as a mixed inhibitor.[1][2] The core benzimidazole-phenyl-succinamide structure is essential for its inhibitory activity.[1][2] By inhibiting mGPDH, this compound can modulate cellular energy metabolism and has been shown to inhibit H2O2 production by mGPDH.[2][10]

Quantitative Data

The following table summarizes the key quantitative data for this compound and a related, more potent compound, iGP-5.

| Compound | Target | Assay | IC50 | Ki | Notes | Reference |

| This compound | mGPDH | Enzymatic Activity | 6.0 µM | 1-15 µM (range) | Mixed inhibitor. | [2][11] |

| This compound | mGPDH | H₂O₂ Production | 14.2 µM | - | Half-maximal effect at ~8 µM. | [1][11] |

| iGP-5 | mGPDH | Enzymatic Activity | 1.0 µM | 1-15 µM (range) | More potent than this compound. | [2][11] |

| iGP-5 | mGPDH | H₂O₂ Production | 1.0 µM | - | More potent than this compound. | [11] |

Experimental Protocols

This protocol is adapted from the methods described in Orr et al. (2014).

Objective: To measure the enzymatic activity of mGPDH in isolated mitochondria and assess the inhibitory effect of this compound.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., standard buffer containing rotenone, myxothiazol, antimycin A, and potassium cyanide to inhibit other respiratory complexes)

-

Glycerol phosphate (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare isolated mitochondria from the tissue of interest.

-

In a spectrophotometer cuvette, add the assay buffer.

-

Add a known amount of mitochondrial protein.

-

Add this compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for a defined period.

-

Add DCPIP to the cuvette.

-

Initiate the reaction by adding glycerol phosphate.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the rate of DCPIP reduction, which is proportional to the mGPDH activity.

-

Plot the activity against the concentration of this compound to determine the IC50.

This protocol is based on the principles of high-resolution respirometry and the methods described by Orr et al. (2014).

Objective: To measure the effect of this compound on glycerol phosphate-driven mitochondrial oxygen consumption.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Isolated mitochondria

-

Respiration medium (e.g., MiR05)

-

Glycerol phosphate (substrate)

-

Rotenone (Complex I inhibitor)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

This compound stock solution (in DMSO)

Procedure:

-

Calibrate the oxygen sensors in the respirometer.

-

Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add isolated mitochondria to the chambers.

-

Add rotenone to inhibit Complex I-linked respiration.

-

Add this compound at the desired concentration (or DMSO as a vehicle control) and incubate.

-

Add glycerol phosphate to initiate mGPDH-linked respiration (State 2).

-

Add a saturating concentration of ADP to measure phosphorylating respiration (State 3).

-

Add oligomycin to inhibit ATP synthase and measure non-phosphorylating respiration (State 4o).

-

Titrate FCCP to measure maximal uncoupled respiration (ETS capacity).

-

Analyze the oxygen consumption rates at each stage to determine the specific inhibitory effect of this compound on the glycerol phosphate pathway.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of mGPDH in metabolism and a proposed downstream signaling pathway affected by its activity.

Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound.

Caption: Proposed signaling pathway of mGPDH in skeletal muscle differentiation.

Section 2: Small-Molecule Inhibitors of Gasdermin D (GSDMD) Pore Formation

The term "this compound" does not correspond to a known inhibitor of gasdermin pores. However, there is significant research interest in identifying inhibitors of Gasdermin D (GSDMD), the key executioner protein of pyroptosis, a lytic and pro-inflammatory form of programmed cell death.[10] This section details the biological function of GSDMD and the characteristics of small molecules known to inhibit its pore-forming activity.

Biological Function of the Target: Gasdermin D (GSDMD)

GSDMD is a member of the gasdermin protein family.[10] In its inactive state, GSDMD exists as a full-length protein with an N-terminal pore-forming domain (GSDMD-NT) and a C-terminal repressor domain (GSDMD-CT).[10] Upon activation of inflammasomes (e.g., NLRP3) by pathogens or danger signals, inflammatory caspases (caspase-1, -4, -5, or -11) cleave GSDMD.[10][12] This cleavage releases the GSDMD-NT from autoinhibition.[10]

The liberated GSDMD-NT then translocates to the plasma membrane, where it binds to acidic lipids like phosphatidylinositol phosphates (PIPs) and cardiolipin.[10] Subsequently, multiple GSDMD-NT molecules oligomerize to form large transmembrane pores with an inner diameter of 12-20 nm.[10] These pores have two main consequences:

-

Cytokine Release: The pores allow for the unconventional secretion of mature pro-inflammatory cytokines, such as IL-1β and IL-18.[12]

-

Pyroptotic Cell Death: The disruption of the plasma membrane's integrity leads to an influx of water, cell swelling, and eventual lysis (pyroptosis).[10]

Small-Molecule Inhibitors of GSDMD

Several small molecules have been identified that inhibit GSDMD pore formation. These compounds typically act by covalently modifying a reactive cysteine residue (Cys191 in human GSDMD, Cys192 in mouse) within the GSDMD-NT, which is critical for its pore-forming function.[13][14]

-

Disulfiram (DSF): An FDA-approved drug for treating alcoholism, DSF covalently modifies Cys191 of GSDMD, blocking pore formation without preventing the initial cleavage of the protein.[15][16]

-

Necrosulfonamide (NSA): Initially identified as an inhibitor of necroptosis, NSA has been shown to directly bind to GSDMD and inhibit its pore-forming activity.[17][18]

-

Dimethyl Fumarate (DMF): An FDA-approved drug for multiple sclerosis, DMF can prevent GSDMD from interacting with caspases and limit its oligomerization.[10]

Quantitative Data

The following table summarizes inhibitory concentrations for known GSDMD inhibitors.

| Compound | Target | Assay / Context | IC50 | Notes | Reference |

| Disulfiram | GSDMD | Liposome Leakage Assay | 0.30 ± 0.01 µM | In vitro pore formation. | [13] |

| Disulfiram | GSDMD | Canonical Inflammasome (THP-1 cells) | 7.67 ± 0.29 µM | Cell-based pyroptosis. | [13] |

| Disulfiram | GSDMD | Non-canonical Inflammasome (THP-1 cells) | 10.33 ± 0.50 µM | Cell-based pyroptosis. | [13] |

| Ac-FLTD-CMK | Caspase-1 | Enzymatic Activity | 46.7 nM | Indirectly inhibits GSDMD cleavage. | [6] |

| Ac-FLTD-CMK | Caspase-4 | Enzymatic Activity | 1.49 µM | Indirectly inhibits GSDMD cleavage. | [6] |

| Ac-FLTD-CMK | Caspase-5 | Enzymatic Activity | 329 nM | Indirectly inhibits GSDMD cleavage. | [6] |

| GI-Y2 | GSDMD-N | Cytomembrane Binding | 35.40 ± 1.97 µM | Inhibits pyroptosis in THP-1 cells. | [7] |

Experimental Protocols

This protocol is adapted from methods described for testing GSDMD inhibitors.[5][19]

Objective: To assess the ability of a compound to inhibit GSDMD-NT pore formation in a cell-free system.

Materials:

-

Liposomes (e.g., composed of POPC, PE, and Cardiolipin) loaded with a self-quenching fluorescent dye (e.g., calcein or Tb³⁺/DPA).[5][19]

-

Recombinant full-length GSDMD protein.

-

Active inflammatory caspase (e.g., caspase-4 or caspase-11).

-

Test compound stock solution (in DMSO).

-

Assay buffer (e.g., HEPES-buffered saline).

-

Fluorimeter plate reader.

Procedure:

-

Prepare calcein-loaded liposomes.

-

In a 96-well plate, mix the liposome suspension, recombinant GSDMD, and the test compound at various concentrations (or DMSO vehicle).

-

Initiate the reaction by adding the active caspase to cleave GSDMD.

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence over time. The release of calcein from the liposomes through GSDMD pores leads to de-quenching and an increase in fluorescence signal.

-

Calculate the rate of fluorescence increase or the endpoint fluorescence.

-

Plot the signal against the inhibitor concentration to determine the IC50.

Objective: To measure the inhibition of pyroptosis in a cellular context by quantifying the release of lactate dehydrogenase (LDH).

Materials:

-

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages).

-

Cell culture medium.

-

Priming agent (e.g., LPS).

-

Pyroptosis-inducing agent (e.g., Nigericin for canonical pathway; intracellular LPS for non-canonical pathway).

-

Test compound.

-

LDH cytotoxicity assay kit.

Procedure:

-

Seed macrophages in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

-

Prime the cells with LPS for several hours to induce the expression of pro-IL-1β and inflammasome components.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce pyroptosis by adding the appropriate stimulus (e.g., Nigericin).

-

Incubate for a defined period (e.g., 1-2 hours).

-

Centrifuge the plate to pellet any detached cells.

-

Carefully collect the supernatant.

-

Measure the LDH activity in the supernatant using a commercial LDH assay kit according to the manufacturer's instructions.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with detergent) and a negative control (untreated cells).

-

Plot the percentage of LDH release against the inhibitor concentration to determine the IC50.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the GSDMD activation pathway in pyroptosis and the points of inhibition.

Caption: Canonical inflammasome pathway leading to GSDMD activation and pyroptosis.

Caption: Logical workflow for the identification and characterization of GSDMD inhibitors.

References

- 1. portlandpress.com [portlandpress.com]

- 2. [PDF] Identification of pyroptosis inhibitors that target a reactive cysteine in gasdermin D | Semantic Scholar [semanticscholar.org]

- 3. The Regulation and Modification of GSDMD Signaling in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Monitoring gasdermin pore formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 7. The novel GSDMD inhibitor GI‐Y2 exerts antipyroptotic effects to reduce atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Methods for Assessing Gasdermin D Inactivation in Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Modulation of Gasdermin D Activity: Therapeutic Implications and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors [mdpi.com]

- 19. Pyroptosis inhibiting nanobodies block Gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]

role of mGPDH in metabolic pathways

An In-depth Technical Guide on the Core Role of mGPDH in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), also known as GPD2, is a flavin-dependent enzyme embedded in the outer surface of the inner mitochondrial membrane. It serves as a critical nexus in cellular metabolism, positioned at the crossroads of glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2][3] By catalyzing the irreversible oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, mGPDH plays an indispensable role in the glycerol-3-phosphate shuttle, a key mechanism for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[4][5] Its activity is highly tissue-specific and is implicated in a variety of physiological processes, including thermogenesis, insulin secretion, and skeletal muscle regeneration.[4][6][7][8] Furthermore, dysregulation of mGPDH expression and activity is linked to several pathological conditions, such as cancer, non-alcoholic fatty liver disease (NAFLD), and obesity, making it a compelling target for therapeutic development.[4][9][10][11] This guide provides a comprehensive overview of the core functions of mGPDH, its role in various metabolic pathways, its implication in disease, and detailed experimental protocols for its study.

Core Function: The Glycerol-3-Phosphate Shuttle

The primary role of mGPDH is as a key component of the glycerol-3-phosphate shuttle. This shuttle is a vital mechanism for the reoxidation of cytosolic NADH produced during glycolysis, thereby regenerating the NAD+ required to maintain glycolytic flux.[1]

The shuttle operates via the concerted action of two enzymes:

-

Cytosolic Glycerol-3-Phosphate Dehydrogenase (cGPDH or GPD1): Located in the cytosol, this NAD-linked enzyme reduces the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), oxidizing NADH to NAD+ in the process.[9][12]

-

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH or GPD2): Located on the outer face of the inner mitochondrial membrane, mGPDH catalyzes the irreversible oxidation of G3P back to DHAP.[1][4][13] The two electrons from this reaction are transferred to the enzyme's FAD cofactor, creating FADH2. The electrons are then passed directly to Coenzyme Q (ubiquinone) in the electron transport chain, reducing it to ubiquinol (CoQH2).[1][13]

This process effectively transports reducing equivalents from the cytosol into the mitochondrial respiratory chain, bypassing Complex I.[1][13] This unidirectional, exothermic process is particularly active in tissues with high metabolic rates.[8]

mGPDH at the Crossroads of Metabolism

mGPDH is a pivotal enzyme that integrates major metabolic pathways, ensuring cellular bioenergetic homeostasis.[1][2][14] Its substrate, G3P, is a key intermediate that can be channeled into glycolysis, gluconeogenesis, or lipid synthesis.

-

Glycolysis and Oxidative Phosphorylation: As the core of the G3P shuttle, mGPDH directly links the cytosolic redox state (NADH/NAD+ ratio) generated by glycolysis to the mitochondrial respiratory chain, fueling ATP production through oxidative phosphorylation.[2][15]

-

Lipid Metabolism: G3P is the backbone for the synthesis of triglycerides and phospholipids.[1] mGPDH activity influences the availability of cytosolic G3P for these lipogenic pathways.[1] Conversely, intermediates of fatty acid metabolism, such as acyl-CoA esters, can suppress G3P oxidation, highlighting a reciprocal regulation.[1]

Physiological and Pathophysiological Roles

The expression and activity of mGPDH vary significantly across different tissues, leading to diverse physiological and pathological roles.[1]

Thermogenesis

mGPDH plays a role in thyroid hormone-induced thermogenesis.[8] Thyroid hormones increase mGPDH mRNA levels in thermogenically responsive tissues like the liver and heart.[8] The exothermic nature of the G3P shuttle contributes to heat generation. In brown adipose tissue, which has exceptionally high levels of mGPDH mRNA (75-fold greater than white adipose tissue), the shuttle supports thermogenesis by supplying additional reducing equivalents to the mitochondria.[8][16] Studies in bumblebees also suggest that high mGPDH flux facilitates pre-flight muscle warming by operating in a loosely coupled state, thereby increasing heat release.[7]

Insulin Secretion

In pancreatic β-cells, mGPDH is a component of the glucose-sensing mechanism that leads to insulin secretion.[17] The enzyme's activity is enhanced by calcium, which increases in response to glucose metabolism.[17] However, its precise role is complex; some studies suggest impaired mGPDH activity contributes to insulin secretory defects, while others show that overexpression of mGPDH does not directly correlate with insulin secretory capacity, indicating the involvement of redundant pathways like the malate-aspartate shuttle.[18][19][20]

Cancer Metabolism

Metabolic reprogramming is a hallmark of cancer, and mGPDH is implicated in several malignancies.

-

Prostate Cancer: Unlike many other cancers, prostate cancer cells often do not exhibit increased glucose utilization but instead show higher mGPDH activity.[1][21] This enhanced activity supports mitochondrial respiration and provides intermediates for rapid cell growth.[1][21] Overexpression of mGPDH in prostate cancer cells has been shown to enhance their wound-healing ability and invasiveness.[1]

-

Thyroid Cancer: mGPDH is overexpressed in thyroid cancer compared to normal thyroid tissue.[15] It regulates cancer cell growth and the rate of oxidative phosphorylation.[15] This makes mGPDH a potential target for therapies, as the anti-diabetic drug metformin has been shown to downregulate mGPDH expression and inhibit OXPHOS in these cells.[15]

-

Reactive Oxygen Species (ROS) Production: mGPDH is a potent producer of mitochondrial ROS (H₂O₂).[1][10] In the pro-oxidative environment of cancer cells, this GPD2-dependent ROS production can be necessary for malignant cell survival and proliferation.[10] This has led to the exploration of mGPDH inhibitors as anti-cancer therapeutics.[10][22]

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver.[23] In patients and mouse models of NAFLD, both the expression and activity of mGPDH are significantly lower in the liver.[4][11] This deficiency exacerbates triglyceride accumulation and steatosis by enhancing lipogenesis.[4][11][24] The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress.[4][11][24] Restoring mGPDH expression has been shown to alleviate hepatic steatosis, suggesting it is a potential therapeutic target for NAFLD.[4][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to mGPDH activity and inhibition from cited literature.

Table 1: mGPDH Activity in Different Cell Lines

| Cell Line | Description | mGPDH Activity (Relative) | cGPDH Activity (Relative) | Reference |

|---|---|---|---|---|

| MIN6 | Mouse Insulinoma | ~8x higher than HIT | ~3x higher than HIT | [18][19] |

| HIT | Hamster Insulinoma | Lower | Lower | [18][19] |

| PNT1A | Benign Prostate | Lower | Not specified | [1] |

| LNCaP | Prostate Cancer | Higher | Not specified |[1] |

Table 2: IC₅₀ Values of Novel mGPDH Inhibitors (iGP)